molecular formula C12H26OSi2 B12567940 1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one CAS No. 286366-03-8

1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one

Cat. No.: B12567940
CAS No.: 286366-03-8
M. Wt: 242.50 g/mol
InChI Key: WWSDNZJZJMSKHR-UHFFFAOYSA-N
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Description

1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one is an organosilicon compound that features both tert-butyl(dimethyl)silyl and trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one typically involves the use of commercially available starting materials and reagents. One common method involves the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate alkyne in the presence of a base such as imidazole. The reaction is carried out in a solvent like methylene chloride at room temperature, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of more efficient reaction conditions, such as higher concentrations of reagents and optimized reaction times, to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3 in solvents like dichloromethane (CH2Cl2).

    Reduction: LiAlH4, NaBH4 in solvents like tetrahydrofuran (THF) or methanol.

    Substitution: Organolithium or organomagnesium reagents in solvents like ether or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced compounds. Substitution reactions result in the formation of new carbon-silicon bonds, leading to a variety of organosilicon products .

Mechanism of Action

The mechanism by which 1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. These interactions can influence the reactivity and stability of the compound, making it useful in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one is unique due to the presence of both tert-butyl(dimethyl)silyl and trimethylsilyl groups in its structure. This dual functionality allows for a wider range of chemical reactions and applications compared to compounds with only one type of silyl group .

Properties

CAS No.

286366-03-8

Molecular Formula

C12H26OSi2

Molecular Weight

242.50 g/mol

IUPAC Name

1-[tert-butyl(dimethyl)silyl]-3-trimethylsilylprop-2-en-1-one

InChI

InChI=1S/C12H26OSi2/c1-12(2,3)15(7,8)11(13)9-10-14(4,5)6/h9-10H,1-8H3

InChI Key

WWSDNZJZJMSKHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)C(=O)C=C[Si](C)(C)C

Origin of Product

United States

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